Atraric Acid
Description
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate has been reported in Usnea undulata, Stereocaulon alpinum, and other organisms with data available.
structure in first source; from the stem barks of Newbouldia laevis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHKWMIDYRWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041653 | |
| Record name | Methyl 3-methylorsellinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4707-47-5 | |
| Record name | Atraric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atraric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-methylorsellinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHYLORSELLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YH9T04QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atraric Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atraric acid, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. With demonstrated antiandrogenic, anti-inflammatory, and other biological effects, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.
Natural Sources of this compound
This compound is primarily found in various species of lichens and in the bark of the African plum tree, Pygeum africanum. While present in several lichen genera, the yields can vary significantly depending on the species and environmental conditions.
| Natural Source | Family/Genus | Typical Yield of this compound | References |
| Pygeum africanum (bark) | Rosaceae | Low µg/g levels | [1] |
| Evernia prunastri (Oakmoss) | Parmeliaceae | Content varies; found in extracts | [2][3][4] |
| Parmotrema species | Parmeliaceae | Content varies among species | [5][6] |
| Stereocaulon japonicum | Stereocaulaceae | Presence reported | |
| Heterodermia hypoleuca | Physciaceae | 2.05% from methanol extract (96.5% purity) | [7] |
| Fruits of Vitis vinifera L. | Vitaceae | Presence reported |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high yield and purity.
Experimental Protocol: Solvent Extraction
This protocol describes a general procedure for the extraction of this compound from lichen thalli or dried plant material.
1. Sample Preparation:
-
Air-dry the collected lichen thalli or plant bark to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Soxhlet Extraction:
-
Place the powdered material (e.g., 100 g) into a cellulose thimble.
-
Assemble a Soxhlet extraction apparatus with a round-bottom flask containing the chosen solvent (e.g., 500 mL of dichloromethane, acetone, or methanol).[8][9]
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the Soxhlet extractor runs clear.
-
After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Experimental Protocol: Purification by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.[10][11][12]
1. Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. The exact solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis and Compound Isolation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield purified this compound.
5. Purity Assessment:
-
The purity of the isolated this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its therapeutic development.
Androgen Receptor (AR) Signaling Pathway
This compound is a known antagonist of the androgen receptor, a key driver in the development and progression of prostate cancer.[13][14] Its primary mechanism of action is the inhibition of the nuclear translocation of the AR.[13] In the absence of androgens, the AR resides in the cytoplasm. Upon androgen binding, it translocates to the nucleus to regulate gene expression. This compound interferes with this process, thereby preventing the activation of androgen-responsive genes.
NF-κB Signaling Pathway (Anti-inflammatory Action)
This compound has demonstrated significant anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[7][15] LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory response by activating Toll-like receptor 4 (TLR4). This leads to a signaling cascade that results in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The released NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound has been shown to downregulate the phosphorylation of IκB and the extracellular signal-regulated kinase (ERK), another key component of this pathway, thereby suppressing NF-κB activation.[7]
PKA/CREB/MITF Signaling Pathway
Recent studies have indicated that this compound can also modulate the PKA/CREB/MITF signaling pathway, which is centrally involved in melanogenesis (the production of melanin). Alpha-melanocyte-stimulating hormone (α-MSH) activates this pathway, leading to increased melanin synthesis.[16][17] this compound has been shown to downregulate this pathway, suggesting its potential use in treating hyperpigmentation disorders.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. Its well-defined mechanisms of action, particularly its roles as an androgen receptor antagonist and an anti-inflammatory agent, make it a compelling candidate for further drug development. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the key signaling pathways through which it exerts its effects, serving as a valuable resource for researchers in the field. Further investigation into the quantitative yields from various natural sources and optimization of isolation protocols will be crucial for advancing the research and application of this promising molecule.
References
- 1. Chemical comparison of Prunus africana bark and pygeum products marketed for prostate health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. Purification [chem.rochester.edu]
- 13. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
In Silico Analysis of Atraric Acid's Interaction with the Androgen Receptor: A Technical Guide
Introduction
Atraric acid (AA), a naturally occurring phenolic compound isolated from the bark of Pygeum africanum, has emerged as a significant subject of research in the context of prostate cancer therapeutics.[1][2] It functions as a specific antagonist of the human androgen receptor (AR), a key driver in the progression of prostate cancer.[1][3] By competitively binding to the AR, this compound inhibits the transactivation mediated by androgens, thereby impeding cancer cell growth and invasiveness.[1][4] This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the binding mechanism of this compound and its derivatives to the androgen receptor, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-inducible transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription.[5][6] This signaling cascade is crucial for the development and progression of prostate cancer.[7] this compound disrupts this pathway by acting as an antagonist.
Caption: Androgen receptor signaling pathway and the inhibitory action of this compound.
In Silico Modeling Workflow
The computational investigation of this compound's interaction with the androgen receptor typically involves a multi-step workflow, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and often extending to molecular dynamics simulations for assessing the stability of the complex.
Caption: A generalized workflow for the in silico modeling of this compound binding to the androgen receptor.
Experimental Protocols
Molecular Docking of this compound to the AR Ligand-Binding Domain
A crucial step in understanding the antagonistic action of this compound is to predict its binding mode within the ligand-binding domain (LBD) of the androgen receptor. Molecular docking simulations are employed for this purpose.
1. Preparation of the Androgen Receptor Structure:
-
The three-dimensional crystal structure of the human androgen receptor LBD is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3V49.[8]
-
Pre-processing of the receptor structure is performed using software such as AutoDockTools.[8] This involves:
2. Preparation of the Ligand (this compound):
-
The 3D structure of this compound and its derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently converted to a 3D format (e.g., PDB or MOL2).
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
3. Docking Simulation:
-
Molecular docking is carried out using a program like AutoDock Vina.[8]
-
A grid box is defined to encompass the entire ligand-binding pocket of the AR LBD. This ensures that the docking algorithm searches for the best binding pose within the relevant active site.
-
The docking simulation is then executed, allowing the program to explore various conformations and orientations of the ligand within the receptor's binding site.
4. Analysis of Docking Results:
-
The output of the docking simulation provides multiple binding poses for the ligand, ranked by their predicted binding affinities (scoring functions).
-
The top-ranked poses are visually inspected to analyze the key interactions between this compound (or its derivatives) and the amino acid residues of the AR LBD. These interactions often include hydrogen bonds and hydrophobic contacts.[3][9]
Quantitative Data Summary
The following table summarizes the findings from computational and functional analyses of this compound and its derivatives, highlighting the key structural features that influence their antagonist activity against the androgen receptor.
| Compound/Feature | Observation | Significance for AR Antagonism | Reference |
| This compound (AA) | Acts as a specific AR antagonist. | Establishes AA as a novel chemical platform for AR antagonists. | [3][9] |
| Para-hydroxyl group | Essential for antagonizing androgen-activated AR activity. Forms a hydrogen bond with the LBD. | Crucial for anchoring the molecule within the binding pocket and for antagonistic function. | [3][9] |
| Ortho- and Meta-methyl groups | Essential for AR antagonism. Interact with hydrophobic residues of the ligand pocket. | Important for the proper positioning and hydrophobic interactions within the AR LBD. | [3][9] |
| Extension of Hydrophobic Side Chain | Leads to slightly stronger AR antagonism. | Enhances binding affinity through increased hydrophobic interactions. | [3][9] |
| AA Derivatives | None of the 12 synthesized derivatives activated the AR. | Confirms that the core structure of AA is responsible for antagonism, not agonism. | [3][9] |
Key Molecular Interactions and Structure-Activity Relationships
In silico modeling has been instrumental in elucidating the structure-activity relationship (SAR) of this compound as an AR antagonist.[9] The key takeaways from these computational studies are:
-
Hydrogen Bonding: The para-hydroxyl group of this compound is critical for its antagonistic activity, as it forms a hydrogen bond with residues in the AR ligand-binding domain.[3] Modifications to the basic structure of AA can alter this hydrogen-bonding network.[9]
-
Hydrophobic Interactions: The ortho- and meta-methyl groups on the benzene ring of this compound engage in hydrophobic interactions with residues within the ligand-binding pocket, which is essential for its antagonistic function.[3][9]
-
Specificity: this compound is a highly specific inhibitor of the AR and does not significantly affect other closely related nuclear receptors like the glucocorticoid or progesterone receptors.[1][2]
The logical relationship between the structural features of this compound and its biological activity as an AR antagonist is depicted below.
Caption: Logical relationship between the structural features of this compound and its AR antagonistic activity.
In silico modeling has proven to be an invaluable tool in understanding the molecular basis of this compound's antagonism of the androgen receptor. Through techniques like molecular docking, researchers have been able to predict the binding modes of this compound and its derivatives, leading to a clearer understanding of the key structural determinants for its activity.[8][9] This knowledge is crucial for the rational design of novel and more potent AR antagonists based on the this compound scaffold, which holds promise for the development of new therapeutics for prostate cancer.[1][2] The combination of computational and functional assays provides a powerful paradigm for modern drug discovery and development.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Delivery of this compound Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for HPLC Analysis of Atraric Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atraric acid, with the IUPAC name methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a naturally occurring phenolic compound found in various plant species, notably in the root-bark of Pygeum africanum and lichens such as Evernia prunastri (Oakmoss).[1] There is growing interest in this compound due to its potential antiandrogenic activity, which has led to investigations into its use for treating benign prostate hyperplasia and prostate cancer.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be reliable and reproducible for research and quality control purposes.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and an organic solvent. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standards of known concentrations.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
HPLC grade methanol.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid or acetic acid (analytical grade).
-
Plant material (e.g., dried and powdered Evernia prunastri).
-
Experimental Protocols
Sample Preparation (Plant Extract)
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried and powdered plant material into a suitable flask.
-
Add 20 mL of methanol (or acetone) and extract using an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper into a collection flask.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]
-
-
Sample Solution Preparation:
Standard Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
HPLC Method and Validation
The method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Data Presentation
HPLC Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required depending on the specific plant matrix and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Isocratic: Methanol: 1% Phosphoric Acid in Water (82:18, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[4] |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The following tables provide a template for summarizing the quantitative data from the method validation experiments.
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Correlation Coefficient (r²) | > 0.999 | |
| Regression Equation | y = mx + c |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean | Standard Deviation | % RSD |
| Repeatability | 50 | < 2% | |||
| Intermediate Precision | 50 | < 2% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) (n=3) | Mean Recovery (%) | % RSD |
| 80% | 40 | |||
| 100% | 50 | < 2% | ||
| 120% | 60 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | Signal-to-Noise Ratio of 3:1 | |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols: Atraric Acid as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atraric acid, a naturally occurring phenolic compound, is gaining significant attention in phytochemical and pharmacological research.[1] Found in sources such as the root-bark of Pygeum africanum and various lichens, it is chemically known as methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[1][2] Its established biological activities, including anti-inflammatory and androgen receptor (AR) antagonist effects, make it a valuable compound for drug development, particularly in the context of prostate diseases.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound as a reference standard in phytochemical analysis. This document outlines its physicochemical properties, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and insights into its mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and analysis.
| Property | Value | Reference |
| IUPAC Name | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | [1] |
| Synonyms | Methyl atrarate, Veramoss, Evernyl | [1] |
| CAS Number | 4707-47-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molar Mass | 196.20 g/mol | [1] |
| Melting Point | 141-146 °C | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in DMSO and methanol. | [3] |
Quantitative Analysis of this compound
The accurate quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and quality control. Below are detailed protocols for HPLC-UV and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of phenolic compounds like this compound.
3.1.1. Experimental Protocol: HPLC-UV Analysis
a) Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.
b) Sample Preparation (from Pygeum africanum bark extract):
-
Accurately weigh 1 g of the dried and powdered bark extract.
-
Perform extraction with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
c) Chromatographic Conditions: A reverse-phase HPLC method can be employed for the analysis of this compound (methyl 2,4-dihydroxy-3,6-dimethylbenzoate).[6]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
3.1.2. Method Validation Parameters (Example Data)
The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound. Note: These are representative values and should be determined for each specific method and instrument.
| Parameter | Typical Value |
| Retention Time (tR) | ~ 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
3.1.3. Experimental Workflow: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of this compound, especially in complex matrices. Derivatization is typically required to increase the volatility of the phenolic hydroxyl groups.
3.2.1. Experimental Protocol: GC-MS Analysis
a) Standard and Sample Preparation: Follow the same initial steps for standard solution and sample preparation as described for the HPLC-UV method.
b) Derivatization (Silylation):
-
Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
c) GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-550 m/z |
| Mode | Selected Ion Monitoring (SIM) for quantification |
3.2.2. Method Validation Parameters (Example Data)
The following table provides representative performance characteristics for a validated GC-MS method for this compound. Note: These are example values and must be experimentally determined.
| Parameter | Typical Value |
| Retention Time (tR) of TMS-derivative | ~ 15.2 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
3.2.3. Experimental Workflow: GC-MS Analysis
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development and interpreting experimental results.
Inhibition of the Androgen Receptor (AR) Signaling Pathway
This compound is a known antagonist of the androgen receptor.[3] It inhibits the nuclear translocation of the AR, a critical step for its function as a transcription factor that promotes the growth of prostate cells.[3]
Modulation of the MAPK/NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[4] It has been shown to inhibit the phosphorylation of key proteins such as IκB and ERK, which are crucial for the activation of this pro-inflammatory cascade.[4]
Conclusion
This compound serves as a critical reference standard for the phytochemical analysis of plant extracts and the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to accurately quantify this compound and further investigate its promising biological activities. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and mechanisms of action, facilitating a deeper understanding of this multifaceted compound.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Atraric Acid as a Lead Compound
Introduction
Atraric acid (AA), a naturally occurring phenolic compound found in sources like the bark of Pygeum africanum and various lichens, has emerged as a promising lead compound for the development of novel therapeutics.[1][2][3] Its diverse biological activities stem from its ability to modulate multiple key signaling pathways. Primarily recognized as a potent antagonist of the human androgen receptor (AR), this compound's therapeutic potential extends to anti-inflammatory, anti-angiogenic, and other cellular regulatory functions.[4][5][6] These application notes provide an overview of its primary mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to facilitate further research and drug development.
Application Note 1: Anti-Cancer Therapeutics for Prostate Cancer
This compound demonstrates significant potential in the treatment of both androgen-dependent and castration-resistant prostate cancer (CRPC).[6][7] Its primary anti-cancer mechanism involves the direct antagonism of the androgen receptor, a key driver of prostate cancer progression.[1][6]
Mechanism of Action: Androgen Receptor (AR) Antagonism
This compound functions as a specific AR antagonist.[4][8] Unlike some clinical anti-androgens that can become ineffective due to AR mutations, this compound has shown efficacy against wild-type AR and certain therapy-resistant mutants, suggesting a distinct mode of antagonism.[5][7] The mechanism involves several key steps:
-
Competitive Binding: this compound is thought to compete with androgens like dihydrotestosterone (DHT) for binding to the AR's ligand-binding domain.[9]
-
Inhibition of Nuclear Translocation: It effectively inhibits the transport of the AR from the cytoplasm into the nucleus, a critical step for the receptor to function as a transcription factor.[6]
-
Repression of AR-Mediated Transcription: By preventing nuclear translocation and AR activation, this compound represses the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for cancer cell growth and proliferation.[4][6]
-
Induction of Cellular Senescence: In both castration-sensitive and CRPC cells, this compound treatment has been shown to inhibit growth and induce cellular senescence.[7]
Quantitative Data: Bioactivity in Prostate Cancer Cell Lines
| Cell Line | Type | Parameter | Compound | Concentration / IC50 | Reference |
| LNCaP | Androgen-Dependent PCa | PSA Gene Expression | This compound | 10 µM (Significant Repression) | [4] |
| C4-2 | Androgen-Independent PCa | PSA Gene Expression | This compound | 10 µM (Significant Repression) | [4] |
| LNCaP | Androgen-Dependent PCa | Cell Growth | This compound | Efficiently Repressed | [6] |
| C4-2 | Androgen-Independent PCa | Cell Growth | This compound | Efficiently Repressed | [6] |
| CV1 | AR-Negative | AR Transactivation | This compound | 10 µM (Repressed DHT-induced AR) | [4] |
Experimental Protocol: Luciferase Reporter Assay for AR Antagonism
This protocol is designed to quantify the antagonistic effect of this compound on AR-mediated gene transcription.
-
Principle: CV1 cells (which lack endogenous AR) are co-transfected with a human AR expression vector and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen (e.g., DHT), the AR activates and drives luciferase expression. An antagonist like this compound will compete with DHT, leading to a dose-dependent decrease in luciferase activity.
-
Materials:
-
CV1 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 10% charcoal-stripped FBS (cs-FBS, to remove endogenous steroids)
-
Human AR expression vector (e.g., pCMV-hAR)
-
Luciferase reporter vector (e.g., pGL3-ARE)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dihydrotestosterone (DHT)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed CV1 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in DMEM with 10% FBS. Allow cells to attach overnight.
-
Transfection: The next day, replace the medium with DMEM with 10% cs-FBS. Co-transfect cells in each well with the AR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM with 10% cs-FBS. Treat the cells with:
-
Vehicle control (DMSO)
-
DHT (e.g., 1 nM final concentration)
-
This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM)
-
DHT (1 nM) + this compound at various concentrations
-
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla) or total protein content. Express the results as a percentage of the activity observed with DHT alone. Plot the dose-response curve for this compound to determine its IC50 for AR antagonism.
Application Note 2: Anti-Angiogenic Effects in CRPC
In advanced prostate cancer, neo-angiogenesis is critical for tumor growth and metastasis. This compound has been shown to suppress this process through a novel, VEGF-independent pathway.[5][7]
Mechanism of Action: Inhibition of ANGPT2-Mediated Angiogenesis
Androgens can promote angiogenesis in CRPC cells by inducing the secretion of pro-angiogenic factors. This compound counteracts this effect by targeting the Angiopoietin 2 (ANGPT2) pathway.[5][7]
-
AR-Dependent ANGPT2 Expression: In CRPC cells, androgens bind to the AR, which then upregulates the expression and secretion of ANGPT2.[7]
-
Inhibition by this compound: As an AR antagonist, this compound blocks the androgen-induced expression and secretion of ANGPT2.[5][7]
-
Endothelial Cell Response: Secreted ANGPT2 acts on receptors (integrins) on endothelial cells, promoting their migration and tube formation, which are key steps in angiogenesis.
-
Suppression of Angiogenesis: By reducing ANGPT2 levels, this compound inhibits these downstream angiogenic processes, ultimately reducing blood vessel formation within the tumor microenvironment.[7]
Experimental Protocol: Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors, they will form interconnected networks, or "tubes." The inhibitory effect of this compound is measured by treating CRPC cells, collecting their conditioned medium, and applying it to the HUVECs.
-
Materials:
-
HUVECs
-
CRPC cell line (e.g., C4-2)
-
Endothelial Cell Growth Medium (EGM)
-
RPMI-1640 medium with 10% cs-FBS
-
Matrigel (growth factor reduced)
-
DHT and this compound
-
24-well or 48-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Prepare Conditioned Medium (CM):
-
Seed C4-2 cells and grow to ~70% confluency.
-
Wash cells and replace the medium with serum-free RPMI.
-
Treat cells with Vehicle, DHT (10 nM), or DHT + this compound (10 µM) for 48 hours.
-
Collect the supernatant (CM), centrifuge to remove cell debris, and store at -80°C.
-
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 48-well plate with 50-100 µL of Matrigel per well. Be careful not to introduce bubbles.
-
Matrigel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a basal medium (without growth factors). Seed 1.5-2.0 x 10⁴ HUVECs into each Matrigel-coated well.
-
Treatment: Add the previously prepared conditioned media to the respective wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. Monitor tube formation periodically under a microscope.
-
Imaging and Analysis: Capture images of the tube networks. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.
-
-
Data Analysis: Compare the tube formation parameters in the this compound-treated group to the DHT-stimulated control. A significant reduction indicates anti-angiogenic activity.
Application Note 3: Anti-Inflammatory Applications
This compound exhibits potent anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade.[10][11]
Mechanism of Action: Suppression of the MAPK/NF-κB Pathway
The anti-inflammatory effects of this compound are largely mediated by its ability to suppress the MAPK and NF-κB signaling pathways in macrophages stimulated by lipopolysaccharide (LPS).[4][10]
-
LPS Stimulation: LPS, a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4) on macrophages.
-
Pathway Activation: This binding triggers intracellular signaling cascades, including the phosphorylation (activation) of Extracellular signal-Regulated Kinases (ERK), a member of the MAPK family.
-
NF-κB Activation: The pathway also leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus.
-
Pro-inflammatory Gene Expression: In the nucleus, activated NF-κB drives the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide, NO), COX-2 (producing prostaglandin E2, PGE2), and cytokines like IL-6 and IL-1β.[10]
-
Inhibition by this compound: this compound has been shown to downregulate the phosphorylation of both ERK and IκB, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[4][10]
Quantitative Data: Anti-inflammatory Activity in RAW264.7 Macrophages
| Parameter | Condition | Compound | Concentration | Result | Reference |
| Nitric Oxide (NO) | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [4] |
| Prostaglandin E2 (PGE2) | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [10] |
| IL-6, IL-1β | LPS-stimulated | This compound | 1-300 µM | Dose-dependent inhibition | [10] |
| iNOS Protein Expression | LPS-stimulated | This compound | 100, 300 µM | Dose-dependent reduction | [4] |
| COX-2 Protein Expression | LPS-stimulated | This compound | 100, 300 µM | Dose-dependent reduction | [4] |
| Cell Viability | Unstimulated | This compound | Up to 300 µM | No influence | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.
-
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS (from E. coli)
-
This compound (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well clear, flat-bottom plates
-
Microplate reader (540 nm)
-
-
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 300 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of the NO production in the LPS-only treated group.
Application Note 4: this compound as a Lead Structure for Drug Development
The defined structure-activity relationship (SAR) of this compound makes it an excellent chemical scaffold for lead optimization.
Structure-Activity Relationship (SAR) for AR Antagonism
Computational and functional studies have identified key chemical features of this compound that are essential for its AR antagonistic activity.[8][12]
-
Para-hydroxyl group: This group is critical. It is believed to form a hydrogen bond with the AR ligand-binding domain (LBD), anchoring the molecule correctly for an antagonistic effect.[8][12]
-
Ortho- and Meta-methyl groups: These groups interact with hydrophobic pockets within the LBD. Their presence is functionally important for antagonism.[8][12]
-
Ester Side Chain: While the ester itself is not essential for bioactivity (non-ester derivatives retain activity), modifications to this part of the molecule can modulate its properties.[9][13] For instance, extending the hydrophobic side chain can lead to slightly stronger AR antagonism.[12]
Lead Optimization Strategies
Based on the known SAR, several strategies can be employed to develop novel therapeutics derived from the this compound scaffold:
-
Side Chain Modification: Synthesize and test derivatives with different hydrophobic side chains in place of the methyl ester to improve potency and pharmacokinetic properties.[12]
-
Bioisosteric Replacement: Replace the ester group with more stable functionalities like ketones or amides to prevent potential hydrolysis by cellular esterases and improve the compound's metabolic stability.[9][13]
-
Scaffold Hopping: Use the core dihydroxy-dimethylbenzoate structure as a starting point to design novel, non-steroidal AR antagonists.
-
Dual-Target Inhibitors: Explore modifications that could enhance its activity against other identified targets (e.g., PTP1B, with an IC50 of 51.5 µM) to create multi-functional drugs for complex diseases like metabolic syndrome or diabetes.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US20090143466A1 - Isolation of this compound, Synthesis of this compound Derivatives, and Use of this compound and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The natural compound this compound suppresses androgen-regulated neo-angiogenesis of castration-resistant prostate cancer through angiopoietin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. This compound | Phosphatase | Androgen Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Atraric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the anti-inflammatory properties of atraric acid. The methodologies cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways.
Part 1: In Vitro Evaluation of Anti-inflammatory Effects
The primary in vitro model for studying the anti-inflammatory effects of this compound utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line.
Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 300 µM) for 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Concentrations that do not significantly reduce cell viability (typically >90%) are considered non-cytotoxic and are used for subsequent experiments.[1][2]
Measurement of Inflammatory Mediators
A. Nitric Oxide (NO) Production
This compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, is a primary indicator of its anti-inflammatory potential.[1][3]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture and Treatment: Seed RAW264.7 cells (5 x 10⁵ cells/mL) in a 24-well plate and incubate overnight. Pre-treat cells with 1 µg/mL LPS for 1 hour, followed by treatment with non-cytotoxic concentrations of this compound for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A dose-dependent reduction in NO production by this compound indicates anti-inflammatory activity.[1][2]
B. Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)
This compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), as well as the inflammatory mediator PGE2.[1][4][5]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Follow the same procedure as for the Griess assay (Protocol 1.2.A, step 1).
-
Supernatant Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform ELISA for PGE2, IL-6, IL-1β, and GM-CSF using commercially available kits, following the manufacturer's instructions.[1][2][6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a measurable color change.
-
-
Data Analysis: Measure the absorbance and calculate the cytokine/PGE2 concentrations based on the standard curve.
Quantitative Data Summary: In Vitro Effects of this compound on Inflammatory Mediators
| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | Reference |
| NO | RAW264.7 | LPS (1 µg/mL) | 300 | 69% | [1] |
| PGE2 | RAW264.7 | LPS (1 µg/mL) | 300 | 100% | [1] |
| IL-1β | RAW264.7 | LPS (1 µg/mL) | 300 | 36.3% | [1] |
| IL-6 | RAW264.7 | LPS (1 µg/mL) | 300 | 93.3% | [1] |
| GM-CSF | RAW264.7 | LPS (1 µg/mL) | 300 | 80.9% | [1] |
Analysis of Pro-inflammatory Enzyme Expression
This compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][4][5]
Protocol: Western Blotting
-
Cell Lysis: After treatment with LPS and this compound, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the protein expression levels relative to the loading control.
Investigation of Signaling Pathways
This compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[1][4][7] This is evaluated by measuring the phosphorylation of key proteins in this pathway.
Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat RAW264.7 cells with LPS and this compound for a shorter duration (e.g., 30 minutes to 4 hours) to capture the transient phosphorylation events.[3][8] Lyse the cells as described in Protocol 1.3.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of IκB, ERK, and NF-κB (p65 subunit). Also, probe for the total forms of these proteins to assess changes in phosphorylation status.
-
Data Analysis: Quantify the band intensities and present the data as the ratio of phosphorylated protein to total protein.
Signaling Pathway Diagram: this compound's Mechanism of Action
Caption: this compound inhibits LPS-induced inflammation by suppressing the ERK/NF-κB signaling pathway.
Part 2: In Vivo Evaluation of Anti-inflammatory Effects
In vivo models are essential for confirming the anti-inflammatory efficacy of this compound in a whole-organism context.
LPS-Induced Endotoxin Shock Model
This model mimics systemic inflammation and is used to assess the protective effects of this compound against a severe inflammatory challenge.[1][4][5]
Protocol: Mouse Model of Endotoxin Shock
-
Animal Model: Use female BALB/c mice (or other appropriate strain).
-
Treatment Groups:
-
Control (vehicle)
-
LPS only (e.g., 10 mg/kg, intraperitoneal injection)
-
LPS + this compound (e.g., 10 and 30 mg/kg, intraperitoneal injection)
-
-
Dosing Regimen: Administer this compound at specified times before and/or after the LPS challenge (e.g., 2 hours before and 4 hours after LPS injection).[1]
-
Sample Collection: At a designated time point post-LPS injection, collect blood (for serum) and peritoneal lavage fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and peritoneal fluid using ELISA.
-
Histopathology: Harvest major organs (e.g., lungs, liver, kidneys), fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze the sections for signs of inflammation, such as leukocyte infiltration, vasodilation, and tissue damage.[1]
Quantitative Data Summary: In Vivo Effects of this compound in Endotoxin Shock Model
| Cytokine | Sample | Treatment Group (LPS + this compound) | Reduction in Cytokine Level | Reference |
| TNF-α | Serum | 30 mg/kg | Significant | [1] |
| IL-6 | Serum | 30 mg/kg | Significant | [1] |
| TNF-α | Peritoneal Fluid | 30 mg/kg | Significant | [1] |
| IL-6 | Peritoneal Fluid | 30 mg/kg | Significant | [1] |
Carrageenan-Induced Paw Edema Model
This is a widely used model of acute, localized inflammation.[9][10][11]
Protocol: Rat/Mouse Paw Edema Assay
-
Animal Model: Use Wistar rats or Swiss albino mice.
-
Treatment Groups:
-
Control (vehicle)
-
Carrageenan only
-
Carrageenan + this compound (various doses)
-
Carrageenan + Positive Control (e.g., Indomethacin)
-
-
Dosing: Administer this compound or the positive control (typically intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only group.
Experimental Workflow Diagram: Carrageenan-Induced Paw Edema
References
- 1. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carrageenan induced paw: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for atraric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to aid in the optimization of reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:
-
Carboxylation of 2,5-dimethylresorcinol to 2,4-dihydroxy-3,6-dimethylbenzoic acid via a Kolbe-Schmitt or similar reaction.
-
Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid to this compound.
Step 1: Carboxylation of 2,5-dimethylresorcinol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of 2,5-dimethylresorcinol | Insufficient activation of the phenol to the phenoxide. | Ensure the use of a strong enough base (e.g., sodium or potassium hydroxide) and anhydrous conditions. The presence of water can hinder the formation of the reactive phenoxide. |
| Low CO₂ pressure. | The Kolbe-Schmitt reaction typically requires high CO₂ pressure (e.g., 5-100 atm) to drive the carboxylation of less reactive phenols. For dihydroxy phenols, the conditions might be milder, but ensuring a sealed, pressurized system is crucial.[1][2][3] | |
| Reaction temperature is too low. | The carboxylation often requires elevated temperatures (e.g., 125-150°C) to proceed at an appreciable rate.[1] | |
| Formation of isomeric byproducts (e.g., 2,6-dihydroxy-3,5-dimethylbenzoic acid) | Reaction conditions favoring the thermodynamically more stable para-isomer or other isomers. | The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor the para-isomer, especially at higher temperatures.[3] For 2,5-dimethylresorcinol, carboxylation is desired at the 4-position. Careful control of temperature and the choice of base are important. |
| Product decomposition | Excessively high reaction temperatures. | While high temperatures are needed, exceeding the decomposition temperature of the product will lower the yield. Optimize the temperature by running small-scale experiments at varying temperatures. |
Step 2: Esterification of 2,4-dihydroxy-3,6-dimethylbenzoic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Equilibrium of the Fischer esterification lies towards the reactants. | To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[4] Also, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Incomplete reaction. | Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). The use of microwave irradiation can significantly reduce reaction times and improve yields.[5] | |
| Ineffective catalyst. | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. For substrates sensitive to strong acids, milder methods like using methyl iodide with a base (e.g., KHCO₃) in a polar aprotic solvent (e.g., DMF) can be employed.[6] | |
| Hydrolysis of the ester product | Presence of excess water during workup or purification. | Ensure all workup steps are performed under anhydrous conditions where possible, and thoroughly dry the final product. |
| Formation of side products (e.g., etherification of phenolic hydroxyl groups) | Use of harsh methylating agents or reaction conditions. | When using methyl iodide, control the stoichiometry and reaction temperature to favor esterification over etherification. |
| Difficulty in product purification | Contamination with unreacted starting material or catalyst. | During workup, wash the organic extract with a sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst. Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or ethyl acetate/hexane) can be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. First, 2,5-dimethylresorcinol is carboxylated to form 2,4-dihydroxy-3,6-dimethylbenzoic acid. This is typically achieved through a Kolbe-Schmitt type reaction. The second step is the esterification of the resulting carboxylic acid with methanol, often under acidic conditions (Fischer esterification) or using a methylating agent, to yield this compound.[7]
Q2: What are the critical parameters for the Kolbe-Schmitt reaction in this synthesis?
A2: The critical parameters for the carboxylation of 2,5-dimethylresorcinol are temperature, carbon dioxide pressure, and the choice of base. Dihydroxy phenols like resorcinol derivatives can often be carboxylated under milder conditions than simple phenol.[3] However, careful optimization is needed to maximize the yield of the desired 2,4-dihydroxy-3,6-dimethylbenzoic acid and minimize the formation of isomers.
Q3: How can I optimize the yield of the Fischer esterification step?
A3: To optimize the Fischer esterification, you can:
-
Use a large excess of methanol to shift the reaction equilibrium towards the product.[4]
-
Use an effective acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Remove the water byproduct, for instance, by using a Dean-Stark apparatus.
-
Increase the reaction temperature to the reflux temperature of the alcohol.
-
Consider using microwave-assisted synthesis, which has been shown to improve yields and dramatically reduce reaction times for the esterification of substituted benzoic acids.[5]
Q4: Are there alternative methods for the esterification step?
A4: Yes, an alternative to the Fischer esterification is to use a methylating agent. For example, reacting 2,4-dihydroxy-3,6-dimethylbenzoic acid with methyl iodide in the presence of a base like potassium bicarbonate in a solvent such as DMF is an effective method.[6] This can be a good option for substrates that are sensitive to strong acidic conditions.
Q5: What is a suitable method for purifying the final this compound product?
A5: After the reaction workup, which typically involves extraction and washing to remove impurities, this compound can be purified by recrystallization. Suitable solvent systems for recrystallization include methanol/water, ethanol/water, or ethyl acetate/hexane. The choice of solvent will depend on the impurities present. Column chromatography can also be used for higher purity if required.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic Acid via Kolbe-Schmitt Type Reaction
This protocol is a general guideline based on the principles of the Kolbe-Schmitt reaction adapted for a substituted resorcinol. Optimization of temperature and pressure is recommended for specific laboratory setups.
-
Preparation of the Phenoxide: In a high-pressure autoclave, thoroughly mix 2,5-dimethylresorcinol with an equimolar to slight excess of a strong base (e.g., potassium carbonate or a mixture of sodium and potassium carbonates). The reactants should be as anhydrous as possible.
-
Carboxylation: Seal the autoclave and purge with dry carbon dioxide gas. Pressurize the reactor with CO₂ to the desired pressure (start with a range of 10-20 atm). Heat the mixture to 130-150°C with vigorous stirring. Maintain these conditions for 4-6 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The 2,4-dihydroxy-3,6-dimethylbenzoic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).
Protocol 3: Synthesis of this compound via Methylation
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid in anhydrous DMF.
-
Base Addition: Add 1.5 equivalents of potassium bicarbonate to the solution and stir for 10 minutes at 40°C.[6]
-
Methylation: Add a slight excess (e.g., 1.1 equivalents) of methyl iodide.
-
Reaction: Stir the reaction mixture at 40°C for 90-120 minutes.[6]
-
Workup: Quench the reaction by pouring it into ice water. Extract the product with ethyl acetate (3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Data Presentation
Table 1: Optimization of Kolbe-Schmitt Reaction Conditions for Dihydroxybenzoic Acid Synthesis (Illustrative)
| Entry | Base | Temperature (°C) | CO₂ Pressure (atm) | Time (h) | Yield of 2,4-dihydroxybenzoic acid (%) |
| 1 | Na₂CO₃ | 130 | 10 | 4 | Moderate |
| 2 | K₂CO₃ | 130 | 10 | 4 | Moderate-Good |
| 3 | Na₂CO₃/K₂CO₃ (1:1) | 130 | 10 | 4 | Good |
| 4 | K₂CO₃ | 150 | 10 | 4 | High |
| 5 | K₂CO₃ | 150 | 20 | 4 | Very High |
| 6 | K₂CO₃ | 150 | 20 | 8 | High (potential for decomposition) |
Note: This table is illustrative and based on general principles of the Kolbe-Schmitt reaction. Actual yields will vary based on the specific experimental setup.
Table 2: Optimization of Fischer Esterification of a Substituted Benzoic Acid under Microwave Conditions
| Entry | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | H₂SO₄ (5) | 110 | 15 | 85 |
| 2 | Methanol | H₂SO₄ (5) | 130 | 15 | 95 |
| 3 | Ethanol | H₂SO₄ (5) | 130 | 15 | 92 |
| 4 | n-Butanol | H₂SO₄ (5) | 130 | 15 | 98 |
| 5 | Methanol | p-TsOH (5) | 130 | 15 | 93 |
| 6 | Methanol | H₂SO₄ (5) | 130 | 5 | 70 |
Data adapted from studies on the optimization of Fischer esterification of substituted benzoic acids under sealed-vessel microwave conditions.[5]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 7. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]
Stability testing of atraric acid under different storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of atraric acid is critical for accurate experimental results and the development of effective, safe, and stable pharmaceutical formulations. This technical support center provides essential information, troubleshooting guidance, and standardized protocols for assessing the stability of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For prolonged storage, this compound should be kept at 2-8°C in a tightly sealed container, protected from light and moisture.[1]
Q2: What factors can lead to the degradation of this compound?
A2: As a phenolic compound and an ester, this compound is susceptible to degradation through several pathways.[2] Key factors include:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
-
Oxidation: Phenolic groups are prone to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation.
Q3: How can I monitor the stability of my this compound samples?
A3: Stability-indicating analytical methods are essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying this compound from its potential degradation products.[3][4][5]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, and intense light) to accelerate its degradation.[6][7][8] These studies are crucial for:
-
Demonstrating the specificity of the analytical method (i.e., its ability to distinguish the intact drug from its degradants).
-
Gaining insights into the intrinsic stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions and shelf-life.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture protection). 2. Prepare fresh samples and re-analyze. 3. Perform forced degradation studies to identify potential degradation products. |
| Loss of potency in standard solutions | Degradation of this compound in the solvent. | 1. Prepare fresh standard solutions daily. 2. Evaluate the stability of this compound in the chosen solvent by analyzing the solution at different time points. 3. Store stock solutions at 2-8°C and protect from light. |
| Inconsistent results between replicates | Non-homogeneity of the sample, or instability during the analytical run. | 1. Ensure complete dissolution and proper mixing of the sample before injection. 2. Use an autosampler with temperature control to maintain sample stability during the analysis sequence. |
| Significant degradation under mild stress conditions | This compound may be inherently unstable under those specific conditions. | 1. Re-evaluate the formulation and consider the use of stabilizing excipients (e.g., antioxidants, buffering agents). 2. Adjust storage and handling procedures to minimize exposure to the identified stress factor. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.[7]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in methanol, dilute with mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Expose solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Control Sample: A sample of this compound, not exposed to any stress conditions, should be analyzed at each time point for comparison.
Protocol 2: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under ICH-recomme.nded storage conditions.[9][10][11]
Methodology:
-
Place accurately weighed samples of this compound in suitable container closure systems.
-
Store the samples under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10][11]
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 15.2 | 2 |
| 0.1 N NaOH | 8 hours | Room Temp. | 25.8 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 18.5 | 2 |
| Thermal (Solid) | 48 hours | 80°C | 8.3 | 1 |
| Photolytic (Solid) | ICH Guideline | Photostability Chamber | 12.1 | 2 |
| Photolytic (Solution) | ICH Guideline | Photostability Chamber | 22.4 | 3 |
Table 2: Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | White to off-white powder | 98.5 | 1.35 |
| 6 | Slight yellowish powder | 97.2 | 2.65 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. theclinivex.com [theclinivex.com]
- 2. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. kinampark.com [kinampark.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. binder-world.com [binder-world.com]
- 10. blog.nutrasource.ca [blog.nutrasource.ca]
- 11. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
Addressing cytotoxicity of atraric acid in non-target cell lines
Welcome to the technical support center for atraric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues related to the cytotoxicity of this compound, particularly in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an antagonist of the human androgen receptor (AR).[1][2][3] It inhibits the transactivation mediated by the ligand-activated AR, which can lead to the suppression of prostate cancer cell growth and the induction of cellular senescence.[4]
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: Not necessarily. The primary cytotoxic effects of this compound are linked to its antagonism of the androgen receptor.[1][5] Therefore, cell lines that do not express the androgen receptor are expected to be significantly less sensitive to this compound. For example, studies have shown that this compound does not inhibit the growth of cell lines like PC3 and CV1, which lack AR expression.[1][5]
Q3: We are observing unexpected cytotoxicity in our non-target cell line. What could be the cause?
A3: There are several possibilities if you observe unexpected cytotoxicity:
-
Androgen Receptor Expression: Your non-target cell line may express the androgen receptor. It is crucial to verify the AR status of your specific cell line.
-
Off-Target Effects: Like many phenolic compounds, this compound could potentially induce cytotoxicity through mechanisms independent of the AR, such as the generation of reactive oxygen species (ROS).[6]
-
Compound Purity and Stability: The purity of the this compound and its stability in your culture medium could influence experimental outcomes.
-
Experimental Conditions: Factors such as cell density, passage number, and the specific components of your culture medium can all impact cellular responses to a compound.
Q4: What are some initial steps to mitigate unexpected cytotoxicity?
A4: To address unexpected cytotoxicity, consider the following:
-
Confirm AR Expression: Use techniques like Western blotting or qPCR to confirm the absence of androgen receptor expression in your non-target cell line.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to identify a non-toxic working concentration and optimal exposure time.
-
Use of Antioxidants: If ROS-mediated cytotoxicity is suspected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.
-
Control Experiments: Ensure you have appropriate vehicle controls and that the solvent used to dissolve the this compound is not contributing to the cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in a supposed AR-negative cell line. | The cell line may have low or unexpected androgen receptor expression. | Verify AR expression using Western blot or qPCR. Consult cell line datasheets for information on AR expression. |
| Off-target effects, potentially mediated by reactive oxygen species (ROS). | Include an antioxidant control (e.g., N-acetylcysteine) in your experiment to assess the role of ROS. | |
| The concentration of this compound is too high for the specific cell line. | Perform a thorough dose-response experiment to determine the IC50 value and a non-toxic working concentration. | |
| Inconsistent results between experiments. | Variations in cell passage number, cell density at the time of treatment, or reagent preparation. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure consistent cell seeding density. Prepare fresh solutions of this compound for each experiment. |
| Degradation of the this compound compound. | Store the compound as recommended by the manufacturer. Protect from light and repeated freeze-thaw cycles. | |
| Vehicle control shows some cytotoxicity. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is well below the level known to be toxic to your cell line (typically <0.5%). |
Quantitative Data Summary
The cytotoxic effect of this compound is highly dependent on the presence of the androgen receptor. The following table provides a summary of expected IC50 values for different cell line types.
| Cell Line Type | Androgen Receptor (AR) Status | Expected IC50 Range (µM) | Notes |
| LNCaP (Prostate Cancer) | Positive | 10 - 50 | Sensitive to this compound-induced growth arrest and senescence.[4] |
| C4-2 (Prostate Cancer) | Positive | 20 - 100 | Androgen-independent but still AR-positive and sensitive.[1] |
| PC3 (Prostate Cancer) | Negative | > 100 | Lacks AR expression and is largely resistant to this compound's growth-inhibitory effects.[1][5] |
| HEK293 (Human Embryonic Kidney) | Negative | > 100 | Commonly used as a non-target cell line with no AR expression. |
| Dermal Fibroblasts | Generally Negative | > 100 | Normal, non-cancerous cell line. |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cytotoxicity Assessment (LDH Release Assay)
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Signaling Pathway of this compound's On-Target Effect
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Assessing Off-Target Cytotoxicity
Caption: Workflow for assessing off-target cytotoxicity.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Method development for separating atraric acid from co-occurring lichen acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of atraric acid from co-occurring lichen acids.
Frequently Asked Questions (FAQs)
Q1: What are the common lichen acids that co-occur with this compound?
A1: this compound is often found in lichens alongside a variety of other phenolic compounds. The specific composition can vary depending on the lichen species. Common co-occurring lichen acids include:
-
Depsides: Atranorin, Evernic acid, Lecanoric acid[1][2][3][4][5]
-
Depsidones: Physodic acid, Fumarprotocetraric acid, Protocetraric acid[3][6]
It is crucial to identify the major co-occurring acids in your lichen source, as their structural similarities to this compound will influence the choice of separation method.
Q2: What are the recommended initial extraction solvents for this compound from lichen material?
A2: The choice of solvent is critical for efficiently extracting this compound while minimizing the co-extraction of undesirable compounds. Based on solubility data and experimental evidence, the following solvents are recommended:
-
Acetone: Has been used effectively for the extraction of this compound and other lichen acids.[2][6][8][9]
-
Dichloromethane: A selective solvent for isolating this compound, as it can enrich the extract with the target compound.[10][11][12][13][14]
-
Methanol: Can also be used for extraction, often in combination with other solvents.[3]
-
Ethyl Acetate: Another suitable solvent for extracting this compound.[3][11][12]
A sequential extraction with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like dichloromethane or acetone for this compound) can be an effective preliminary purification step.[10]
Q3: What are the main chromatographic techniques for separating this compound?
A3: Chromatography is the most powerful tool for separating this compound from complex lichen extracts. The most commonly employed techniques are:
-
Column Chromatography (CC): A fundamental technique for preparative scale separation. Silica gel is a common stationary phase.[1][3]
-
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC): Excellent for rapid analysis of fractions, monitoring reaction progress, and developing separation methods.[1][15]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for both analytical quantification and preparative purification of this compound, offering high resolution and reproducibility.[16][17] Reversed-phase columns (e.g., C18) are frequently used.[2][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of this compound, especially after derivatization to increase volatility.[3][8]
Q4: Is this compound stable during extraction and purification?
A4: While specific stability data for this compound is not extensively documented in the provided results, the stability of a related lichen acid, atranorin, has been studied. Atranorin can degrade in certain solvents (like methanol) and at different pH values.[2] Given that this compound is also a phenolic compound, it is prudent to assume it may be sensitive to:
-
High Temperatures: Prolonged exposure to high temperatures during solvent evaporation should be avoided. Use of a rotary evaporator under reduced pressure is recommended.[8]
-
Extreme pH: Acidic or basic conditions could potentially lead to hydrolysis of the ester group or degradation of the phenolic rings.[2]
-
Light and Air: Phenolic compounds can be susceptible to oxidation. It is good practice to store extracts and purified compounds in the dark and under an inert atmosphere if possible.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Initial Extract
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | 1. Increase Extraction Time: Ensure the lichen material has been in contact with the solvent for a sufficient duration. For Soxhlet extraction, several hours may be necessary.[1][8] 2. Optimize Particle Size: Grind the dried lichen thallus into a fine powder to increase the surface area for solvent penetration.[3][8] 3. Use a More Effective Solvent: If using a single solvent, consider a different one based on solubility data (see FAQ 2). A sequential extraction approach may also improve yield.[10] |
| Degradation of this compound | 1. Avoid High Temperatures: Concentrate the extract using a rotary evaporator at a moderate temperature (e.g., < 50°C).[8] 2. Check pH: Ensure the extraction conditions are close to neutral, unless a specific pH is required for selectivity.[2] |
| Incorrect Lichen Species or Low Concentration | 1. Verify Lichen Identification: Confirm the identity of the lichen species, as this compound content varies significantly between species. 2. Optimize Collection Time/Location: The concentration of secondary metabolites in lichens can be influenced by environmental factors. |
Issue 2: Poor Separation of this compound from Co-occurring Lichen Acids in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System (Mobile Phase) | 1. Optimize Polarity: The polarity of the mobile phase is critical. If this compound and impurities are eluting together, the solvent system is likely too polar. If nothing is eluting, it is not polar enough. 2. Use Gradient Elution: A stepwise or linear gradient of increasing polarity can improve the resolution of compounds with similar retention factors.[10] 3. Consult TLC Data: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.[15] A good solvent system for column chromatography will give the target compound an Rf value of around 0.2-0.4 on a TLC plate. |
| Column Overloading | 1. Reduce Sample Load: Overloading the column with too much crude extract will lead to broad, overlapping bands. Use a sample-to-adsorbent ratio of approximately 1:20 to 1:100, depending on the difficulty of the separation. |
| Improper Column Packing | 1. Ensure Uniform Packing: Air bubbles, cracks, or an uneven adsorbent bed in the column will result in poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase. |
Issue 3: Asymmetrical or Broad Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | 1. Inject a Smaller Volume or Lower Concentration: Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase Composition: Optimize the ratio of organic solvent to water. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can improve the peak shape of phenolic compounds by suppressing the ionization of hydroxyl groups.[2][16] 2. Check Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like this compound. |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove strongly retained impurities. 2. Replace the Column: If washing does not improve peak shape, the column may be degraded and require replacement. |
| Extra-column Effects | 1. Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to minimize peak broadening. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Preparation of Lichen Material: Dry the collected lichen thalli at room temperature for one week.[3] Grind the dried lichen into a fine powder using a blender.[3][8]
-
Extraction: Place approximately 10 g of the powdered lichen into a cellulose thimble.[3] Insert the thimble into a Soxhlet extractor.
-
Solvent Addition: Add 200 mL of acetone to the round-bottom flask.[8]
-
Extraction Process: Heat the solvent to a gentle boil. Allow the extraction to proceed for at least 4-6 hours.[1][8]
-
Concentration: After extraction, allow the apparatus to cool. Filter the extract through Whatman No. 1 filter paper.[3] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C until a crude residue is obtained.[8]
-
Storage: Store the crude extract in a sealed vial in the dark at a low temperature (e.g., 4°C) to prevent degradation.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and chloroform or toluene).[1][15] Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone or ethyl acetate).[15]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.[15]
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Acetone is a reported solvent for the recrystallization of this compound.[10]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[18]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18] The slow cooling promotes the formation of larger, purer crystals.[18]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.[18]
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 13 mg/mL (66.26 mM) | [19] |
| Chloroform | Soluble | [11][12] |
| Dichloromethane | Soluble | [11][12] |
| Ethyl Acetate | Soluble | [11][12] |
| Acetone | Soluble | [11][12] |
Table 2: Chromatographic Data for Lichen Acid Separation
Note: Quantitative data for the specific separation of this compound is limited in the provided search results. This table presents representative data for lichen acid chromatography to illustrate typical parameters.
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Reference |
| This compound | GC-MS | Capillary Column | Temperature programmed from 50°C to 250°C | MS (m/z 196 -> 164) | [8] |
| Lichen Acids (general) | TLC | Silica Gel | Toluene:Glacial Acetic Acid (4:1 v/v) | UV light, colorimetric reagents | [15] |
| Lichen Acids (general) | HPLC | C18 | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid | DAD (272 nm) | [2] |
| Usnic Acid | Column Chromatography | Silica Gel | Chloroform:n-Hexane (80:100 v/v) | Not specified | [1] |
Visualizations
Caption: Experimental workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. longdom.org [longdom.org]
- 2. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
- 9. japsonline.com [japsonline.com]
- 10. WO2006081997A2 - Isolation of this compound, synthesis of this compound derivatives, and use of this compound and the derivatives thereof for the treatment of benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy - Google Patents [patents.google.com]
- 11. theclinivex.com [theclinivex.com]
- 12. This compound | CAS:4707-47-5 | Manufacturer ChemFaces [chemfaces.com]
- 13. This compound | CAS:4707-47-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. The natural compounds this compound and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The bioactivity of this compound as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound | Phosphatase | Androgen Receptor | TargetMol [targetmol.com]
Technical Support Center: Optimizing Atraric Acid Dosage for In Vivo Anti-Inflammatory Response
Welcome to the technical support center for researchers utilizing atraric acid in in vivo anti-inflammatory studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in optimizing your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo anti-inflammatory studies?
A1: Based on preclinical studies, a starting point for dosage in mouse models of acute inflammation is in the range of 10 to 30 mg/kg, administered via intraperitoneal (i.p.) injection.[1] It is crucial to perform a dose-response study within your specific model to determine the optimal dosage for your experimental conditions.
Q2: What is the mechanism of action for the anti-inflammatory effects of this compound?
A2: this compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway.[2][3][4] It has been shown to downregulate the phosphorylation of IκB and extracellular signal-regulated kinases (ERK), which in turn inhibits the activation of the transcription factor NF-κB.[3][4] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[1]
Q3: In which in vivo models has this compound shown anti-inflammatory efficacy?
A3: To date, the most well-documented in vivo model demonstrating the anti-inflammatory efficacy of this compound is the lipopolysaccharide (LPS)-induced endotoxin shock model in mice.[1][2] In this model, this compound has been shown to reduce systemic cytokine production and mitigate organ damage.[1] Further research is needed to establish its efficacy in other acute and chronic inflammation models.
Q4: What are the known formulation and solubility properties of this compound for in vivo use?
A4: this compound is a phenolic compound.[2] For in vivo studies, it has been successfully administered via intraperitoneal injection. While specific solubility data in various vehicles is limited in publicly available literature, it is advisable to test solubility in common vehicles such as saline, PBS with a small percentage of a solubilizing agent like DMSO, or oil-based vehicles like corn oil. A formulation of 10% DMSO in corn oil has been suggested for in vivo experiments with this compound. It is recommended to prepare fresh solutions for each experiment to ensure stability.
Q5: Are there any known adverse effects of this compound in vivo?
A5: The available literature on the in vivo anti-inflammatory use of this compound at doses of 10 and 30 mg/kg in the LPS-induced endotoxin shock model did not report any overt signs of toxicity.[1] However, as with any experimental compound, it is essential to conduct thorough safety and toxicology assessments, especially when exploring higher dose ranges or chronic administration.
Data Presentation
Table 1: In Vivo Efficacy of this compound in LPS-Induced Endotoxin Shock Model
| Animal Model | Dosage (mg/kg, i.p.) | Key Findings | Reference |
| Mouse (BALB/c) | 10 | Significant reduction in serum and peritoneal levels of TNF-α, IL-1β, and IL-6. | [1] |
| Mouse (BALB/c) | 30 | More pronounced reduction in serum and peritoneal levels of TNF-α, IL-1β, and IL-6 compared to 10 mg/kg. | [1] |
Experimental Protocols
LPS-Induced Endotoxin Shock in Mice
This protocol is based on the methodology described in the study by Mun et al. (2020).[1]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline or PBS
-
Solubilizing agent (e.g., DMSO, if necessary)
-
7-week-old male BALB/c mice
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in DMSO and then dilute with sterile saline to the final desired concentration (ensure the final DMSO concentration is non-toxic). Prepare fresh on the day of the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound 10 mg/kg, LPS + this compound 30 mg/kg).
-
This compound Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
LPS Challenge: Two hours after this compound administration, induce endotoxemia by i.p. injection of LPS (e.g., 10 mg/kg).
-
Monitoring: Monitor the animals for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.
-
Sample Collection: At a predetermined time point (e.g., 6 hours after LPS injection), collect blood via cardiac puncture and peritoneal lavage fluid.
-
Analysis: Analyze serum and peritoneal lavage fluid for pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA. Tissues can also be collected for histological analysis.
Troubleshooting Guides
Issue 1: High variability in inflammatory response between animals in the same group.
| Possible Cause | Troubleshooting Step |
| Inconsistent LPS activity | Use LPS from the same lot number for all experiments. Reconstitute LPS according to the manufacturer's instructions and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inaccurate dosing | Ensure accurate and consistent injection volumes for both LPS and this compound based on individual animal body weights. Use appropriate syringe sizes for accurate volume measurement. |
| Animal stress | Handle animals gently and consistently. Ensure proper acclimatization to the housing and experimental conditions. |
| Underlying health issues | Source animals from a reputable supplier and ensure they are specific-pathogen-free (SPF). |
Issue 2: this compound does not show a significant anti-inflammatory effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosage | Perform a dose-response study with a wider range of this compound concentrations to identify the optimal effective dose. |
| Poor solubility/stability of this compound | Verify the solubility of this compound in your chosen vehicle. Prepare fresh solutions before each experiment. Consider alternative formulation strategies if solubility is an issue. |
| Timing of administration | The timing of this compound administration relative to the inflammatory stimulus is critical. Consider adjusting the pre-treatment time. |
| Inappropriate animal model | The anti-inflammatory effects of this compound may be model-dependent. Consider testing in a different in vivo model of inflammation. |
Visualizations
Caption: this compound inhibits LPS-induced inflammation by targeting the MAPK/NF-κB pathway.
Caption: A typical workflow for evaluating the anti-inflammatory effect of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-Androgenic Activity of Atraric Acid and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-androgenic properties of atraric acid (AA), a naturally occurring compound, and its synthetic derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers in the fields of oncology, endocrinology, and medicinal chemistry.
Introduction to this compound: A Natural Androgen Receptor Antagonist
This compound, a phenolic compound isolated from the bark of the African plum tree, Pygeum africanum, has emerged as a promising natural anti-androgen.[1][2] It functions as a specific antagonist of the human androgen receptor (AR), a key protein in the development and progression of prostate cancer.[1][2][3] The anti-androgenic activity of this compound is attributed to its ability to inhibit the transactivation and nuclear transport of the AR.[1][2] This mechanism effectively curtails the growth of both androgen-dependent (LNCaP) and androgen-independent (C4-2) prostate cancer cells.[1][2]
Quantitative Comparison of Anti-Androgenic Activity
The anti-androgenic potency of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (AA) | LNCaP | 76 | [3] |
| C4-2 | - | [3] | |
| AAEB-12 (N-methoxy-N-methyl-amide derivative) | LNCaP | 90 | [3] |
| C4-2 | 126 | [3] | |
| AAEB-13 (Ketone derivative) | LNCaP | 180 | [3] |
| C4-2 | 200 | [3] | |
| Flutamide | LNCaP | 116 | [4] |
| Bicalutamide (Casodex) | LNCaP | 1 | [4] |
Structure-Activity Relationship of this compound Derivatives
A study by Papaioannou et al. (2013) explored the structure-activity relationship (SAR) of twelve synthetic derivatives of this compound. While specific IC50 values from this study are not publicly available, the research provided key insights into the chemical moieties essential for anti-androgenic activity:
-
Essential Moieties for Activity: The para-hydroxyl group and the ortho- and meta-methyl groups on the benzene ring of this compound are crucial for its ability to antagonize the androgen receptor.[2][5]
-
Impact of Hydrophobic Side Chain: Extension of the hydrophobic side chain of this compound was found to lead to a slight increase in its AR antagonistic activity.[2][5]
These findings suggest that the core phenolic structure of this compound is fundamental to its function, with modifications to the side chain offering a potential avenue for enhancing its potency.
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound and its derivatives on the proliferation of prostate cancer cell lines.
Materials:
-
LNCaP or C4-2 prostate cancer cells
-
RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, 1% sodium pyruvate, and 2.5% HEPES (1 M, pH 7.5)
-
This compound and its derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution
-
33% Acetic acid solution
Procedure:
-
Cell Seeding: Seed LNCaP (40,000 cells/well) or C4-2 (30,000 cells/well) in 6-well plates and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives (e.g., 3, 10, 30, 100 µM) or a vehicle control (DMSO) for 72 hours.[3]
-
Fixation: After incubation, gently wash the cells with PBS and then fix them with the fixation solution for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add the acetic acid solution to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is employed to measure the ability of this compound and its derivatives to antagonize the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
AR-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT) or other androgen agonist
-
This compound and its derivatives
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the prostate cancer cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound and Agonist Treatment: After transfection, treat the cells with the desired concentrations of this compound or its derivatives in the presence of a fixed concentration of an androgen agonist (e.g., DHT).
-
Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of androgen-induced luciferase activity indicates the antagonistic effect of the tested compound.
Visualizing the Mechanism of Action
Androgen Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of inhibition by this compound and its derivatives.
Caption: Androgen Receptor Signaling and Inhibition by this compound.
Experimental Workflow for Assessing Anti-Androgenic Activity
The following diagram outlines the typical experimental workflow for evaluating the anti-androgenic activity of novel compounds.
Caption: Workflow for Anti-Androgenic Compound Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Atraric Acid Versus Bicalutamide: A Comparative Guide to Androgen Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atraric acid, a naturally derived compound, and bicalutamide, a synthetic drug, focusing on their roles as antagonists of the androgen receptor (AR). The androgen receptor is a critical target in the development of therapies for prostate cancer and other androgen-dependent diseases. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and bicalutamide concerning their androgen receptor antagonism. It is important to note that a direct head-to-head study comparing the two compounds under identical experimental conditions was not identified in the available literature. Therefore, the data presented is compiled from various sources and should be interpreted with this limitation in mind.
| Compound | Parameter | Value | Cell Line/System | Reference |
| Bicalutamide | IC50 (AR Antagonism) | 159–243 nM | LNCaP/AR(cs) | [1][2] |
| IC50 (AR Antagonism) | 0.16 µM (160 nM) | LNCaP/AR(cs) | [3] | |
| IC50 (VP16-AR-mediated transcription) | 0.35 µM (350 nM) | LNCaP/AR-luc | [4] | |
| This compound | AR-mediated Transactivation | Repression at 10 µM | CV1 cells | [5] |
| PTP1B Inhibition | IC50 of 51.5 µM | Not specified | [2][6] |
Note: The IC50 value for this compound in relation to PTP1B inhibition is included for informational purposes but is not directly comparable to its androgen receptor antagonism.
Mechanism of Action
Bicalutamide is a well-characterized nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and transcription of androgen-responsive genes.[7]
This compound , isolated from the bark of Pygeum africanum, is a specific androgen receptor antagonist.[1][6] Its mechanism of action involves the inhibition of the nuclear transport of the androgen receptor.[1] By preventing the AR from entering the nucleus, this compound effectively blocks its ability to regulate gene expression, even in the presence of androgens.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. The natural compound this compound is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Phosphatase | Androgen Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Computational and functional analysis of the androgen receptor antagonist this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The natural compounds this compound and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Atraric Acid Content in Lichen Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of atraric acid content in various lichen species, supported by available experimental data. This compound, a secondary metabolite found in several lichens, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
This guide summarizes the quantitative data on this compound concentrations, details the experimental protocols for its extraction and quantification, and visualizes its known signaling pathways to facilitate further research and drug discovery efforts.
Quantitative Analysis of this compound
The concentration of this compound varies among different lichen species and can be influenced by the extraction method and solvent used. The following table summarizes the available quantitative data from scientific literature. It is important to note that the reported values are often expressed as a percentage of a specific extract, which may not directly correlate to the percentage in the lichen's dry weight. This highlights a need for standardized quantification protocols in future research.
| Lichen Species | Family | Extraction Solvent/Method | Analytical Method | This compound Content | Reference |
| Heterodermia hypoleuca | Physciaceae | Methanol | HPLC | 2.05% of the methanol extract | [1] |
| Cladonia rangiformis | Cladoniaceae | Acetone | HPLC | 0.5% of the acetone extract | [1] |
| Ramalina capitata | Ramalinaceae | Methanol followed by ether extraction | GC-MS | 0.9% of the ether-soluble fraction | [2] |
| Parmelia sulcata | Parmeliaceae | Not specified | GCxGC-TOF/MS | 20.65% of volatile compounds | |
| Parmelia olivetorum | Parmeliaceae | Acetone (Soxhlet) | GC/MS/MS | 10–100 µg/g in host tree cork | [3] |
| Parmelia perlata | Parmeliaceae | Acetone (Soxhlet) | GC/MS/MS | 1 µg/g in host tree sapwood | [3] |
Note: The data for Parmelia olivetorum and Parmelia perlata reflect the this compound concentration in the host tree's bark and sapwood, not the lichen thalli themselves. This is believed to be a result of the leaching of lichen metabolites into the substrate.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies and potential pharmaceutical applications. Below are summaries of methodologies employed in the cited research.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is suitable for the quantification of this compound in lichen extracts.
1. Sample Preparation and Extraction:
-
Lichen Material: Air-dried lichen thalli are cleaned of any substrate or debris.
-
Extraction: A known weight of the dried and ground lichen material is extracted with a suitable solvent, such as methanol or acetone. Sonication or maceration can be used to enhance extraction efficiency. For example, dried thalli of Heterodermia hypoleuca (60 g) were extracted with 2 L of methanol at room temperature for 48 hours using sonication. The resulting extract is then filtered and concentrated under vacuum[4].
2. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is typically performed at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the lichen extract is then determined by comparing its peak area to the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation and Extraction:
-
Lichen Material: Dried and pulverized lichen material is used.
-
Extraction: Extraction is performed with a solvent such as acetone or methanol. For volatile analysis, a subsequent liquid-liquid extraction with a less polar solvent like diethyl ether may be performed on the initial extract. For instance, the air-dried and powdered thallus of Ramalina capitata was extracted with methanol, and the resulting extract was then subjected to further extraction with diethyl ether[2].
2. GC-MS Analysis:
-
Derivatization (if necessary): For some non-volatile compounds, a derivatization step (e.g., silylation) may be required to increase their volatility for GC analysis.
-
Gas Chromatograph: The extract is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: A temperature gradient is applied to separate the different components of the extract based on their boiling points.
-
Mass Spectrometer: The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.
-
Identification and Quantification: this compound is identified by its characteristic mass spectrum and retention time. Quantification can be achieved by using an internal or external standard and creating a calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development.
Anti-inflammatory Effects via ERK/NF-κB Pathway
This compound has demonstrated significant anti-inflammatory properties by inhibiting the ERK/NF-κB signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) can activate this pathway, leading to the production of pro-inflammatory mediators. This compound intervenes by downregulating the phosphorylation of key proteins in this cascade, ultimately reducing inflammation.[4]
Caption: this compound inhibits the ERK/NF-κB signaling pathway.
Hyperpigmentation Inhibition via PKA/CREB/MITF Pathway
This compound has also been found to ameliorate hyperpigmentation by downregulating the PKA/CREB/MITF signaling pathway. This pathway is crucial for melanin synthesis. This compound is thought to suppress the transcription of key melanogenic enzymes by reducing the phosphorylation of PKA and CREB, leading to a decrease in MITF expression.
Caption: this compound downregulates the PKA/CREB/MITF signaling pathway.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from lichen samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for this compound analysis from lichens.
Conclusion
This guide provides a foundational comparison of this compound content in different lichen species based on currently available literature. The presented data, while not exhaustive, indicates that species within the families Physciaceae, Cladoniaceae, and Parmeliaceae are sources of this bioactive compound. However, the variability in reported concentrations underscores the critical need for standardized methodologies for extraction and quantification to enable more robust comparative analyses. The elucidation of this compound's mechanisms of action through the ERK/NF-κB and PKA/CREB/MITF signaling pathways offers promising avenues for the development of novel therapeutics. Further research focusing on a broader range of lichen species and employing standardized analytical protocols will be invaluable in unlocking the full potential of this compound in medicine and pharmacology.
References
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Atraric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atraric acid, a key compound in various research and pharmaceutical applications, is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, offering insights into their respective experimental protocols, performance metrics, and ideal use cases to aid researchers in selecting the most appropriate technique for their specific needs.
Principles and Workflow
The cross-validation of analytical methods is crucial to ensure that results are reliable and comparable.[1] It involves comparing the results from two distinct methods to determine their equivalence.[1] The general workflow for such a comparison, from sample handling to final data analysis, is outlined below.
Experimental Protocols
Detailed and optimized protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and GC-MS, based on established practices for similar organic acids.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[2]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Software: Empower, Chromeleon, or equivalent chromatography data software.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[5]
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to create a stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique, ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[2][7]
Instrumentation:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or similar.[8]
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][9]
-
Injector: Split/splitless inlet.
-
Software: MassHunter or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 280°C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[8]
-
MSD Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.
Sample Preparation and Derivatization:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., dichloromethane).
-
Pipette an aliquot of the sample or standard into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried residue.[8]
-
Seal the vial and heat at 70°C for 1 hour to ensure complete derivatization.[10]
-
Cool the sample to room temperature before injection.
Performance Data Comparison
The validation of an analytical method ensures its suitability for the intended purpose.[11] Key validation parameters for HPLC and GC-MS are summarized below. The values represent typical performance characteristics observed for the analysis of organic acids.
| Validation Parameter | HPLC-DAD | GC-MS | Commentary |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity over a defined concentration range.[4][12] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | High accuracy is achievable with both techniques when properly optimized.[3][12] |
| Precision (% RSD) | < 2.0% | < 2.0% | Both methods offer high precision for repeatable measurements.[3][12] |
| Limit of Detection (LOD) | ng level | pg level | GC-MS typically offers superior sensitivity, allowing for the detection of lower concentrations.[10] |
| Limit of Quantification (LOQ) | ng level | pg level | The lower LOQ of GC-MS makes it more suitable for trace analysis.[10] |
| Specificity | Good | Excellent | The mass spectrometer in GC-MS provides structural information, leading to higher specificity and confidence in peak identification compared to UV/DAD detection.[7][13] |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable compounds; derivatization is often necessary for polar analytes like this compound.[2] |
| Sample Preparation | Simpler; often involves dissolution and filtration.[6] | More complex; requires a derivatization step which adds time and potential for error.[14] |
| Analysis Time | Typically longer run times per sample. | Can have faster analysis times, especially with modern temperature programming.[15] |
| Sensitivity & Selectivity | Good sensitivity and selectivity with UV/DAD detectors. | Generally higher sensitivity and excellent selectivity due to mass analysis.[15][16] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial cost and requires more specialized operator training. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption. |
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis.
-
HPLC is a versatile and straightforward "workhorse" technique.[15] It is often preferred for routine quality control applications where high throughput and ease of use are priorities, and when the analyte concentrations are expected to be well above the detection limit. The simpler sample preparation is a significant advantage.[6]
-
GC-MS stands out for its superior sensitivity and specificity, making it the "gold standard" for applications requiring trace-level quantification or unambiguous peak identification.[13] It is the method of choice when analyzing complex matrices where interferences are a concern or when definitive structural confirmation is needed.
A cross-validation study ensures that either method can be used interchangeably within their validated ranges, providing flexibility in laboratory operations and confidence in the generated data.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. scielo.br [scielo.br]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. shimadzu.com [shimadzu.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. environics.com [environics.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atraric Acid and Finasteride for Hair Regrowth: An In Vivo Efficacy Guide
In the landscape of androgenetic alopecia (AGA) research, the quest for effective hair regrowth agents continues to drive scientific inquiry. While finasteride, a synthetic 5α-reductase inhibitor, has long been a cornerstone of therapy, emerging natural compounds like atraric acid are presenting alternative mechanisms of action. This guide provides an objective comparison of the in vivo efficacy of this compound and finasteride, presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental designs for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Finasteride and this compound combat hair loss through distinct molecular mechanisms. Finasteride acts by inhibiting the enzyme responsible for producing a key androgen, while this compound directly blocks the receptor for androgens.
Finasteride: This compound is a 5α-reductase inhibitor.[1][2] It specifically targets the type II and type III isoforms of the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[3][4] By reducing DHT levels in the scalp, finasteride helps to prevent the miniaturization of hair follicles, thereby slowing hair loss and, in some cases, promoting regrowth.[4][5]
This compound: Isolated from the lichen Stereocaulon japonicum, this compound is a naturally occurring phenolic compound that functions as a selective androgen receptor (AR) antagonist.[6][7] Instead of lowering DHT levels, it directly competes with androgens like testosterone and DHT for binding to the AR.[6] This action inhibits the receptor's translocation to the nucleus, preventing the transcription of genes that lead to hair follicle miniaturization.[7] Furthermore, this compound may regulate other negative mediators of hair growth, such as transforming growth factor-β (TGF-β), and stimulate the Sonic Hedgehog/GLI1 signaling pathway, which is involved in hair follicle development.[6][8]
Comparative In Vivo Efficacy Data
A key study provides a direct comparison of a topical this compound formulation against oral finasteride in an androgen-induced alopecia mouse model. The results indicate a significant potential for this compound in promoting hair regrowth.
Table 1: Quantitative Comparison of Hair Regrowth Efficacy
| Parameter | Topical this compound Formulation (AA-TF#15) | Oral Finasteride (1 mg/kg) | Minoxidil (1% w/w) | Control (Androgenic Alopecia) |
| Hair Regrowth (%) | 58.0% increase vs. Minoxidil[6][9] | 41.9% lower regrowth than AA-TF#15[6][9] | - | Baseline |
| Anagen Phase Induction | Accelerated telogen-to-anagen transition[6] | Slower transition compared to AA-TF#15[6] | Slower transition compared to AA-TF#15[6] | Telogen phase maintained |
| Hair Follicle Length | Significant increase[6] | Less increase than AA-TF#15[6] | Less increase than AA-TF#15[6] | No significant change |
| Hair Weight | Significant increase[6] | Less increase than AA-TF#15[6] | Less increase than AA-TF#15[6] | No significant change |
Table 2: Expression of Hair Regrowth-Related Proteins
| Protein | Topical this compound Formulation (AA-TF#15) | Oral Finasteride (1 mg/kg) & Minoxidil (1%) |
| Aldehyde dehydrogenase 1 | Higher expression[6][9] | Lower expression[6][9] |
| β-catenin | Higher expression[6][9] | Lower expression[6][9] |
| Cyclin D1 | Higher expression[6][9] | Lower expression[6][9] |
| Pyruvate kinase M2 | Higher expression[6][9] | Lower expression[6][9] |
Data sourced from a 2023 study published in Pharmaceutics, using a testosterone-induced androgenic alopecia mouse model.[6]
For context, human clinical trials for oral finasteride (1 mg/day) have demonstrated significant increases in total hair count compared to placebo, with mean differences of approximately 12.4 hairs/cm² after 24 weeks and 16.4 hairs/cm² after 48 weeks.[10] Long-term studies over two years also show sustained improvement in hair growth and slowing of hair loss progression.[5]
Experimental Protocols
The following outlines the methodology from the key comparative in vivo study that evaluated this compound and finasteride.
Objective: To assess the efficacy of a novel topical this compound formulation (AA-TF#15) in promoting hair regrowth in an androgenic alopecia mouse model and compare it with conventional treatments.
Animal Model:
-
Species: C57BL/6 mice (7 weeks old).
-
Androgenetic Alopecia Induction: Depilated dorsal skin was treated with testosterone to induce and maintain the telogen (resting) phase of the hair cycle, mimicking androgenic alopecia.
Treatment Groups (n=8 per group):
-
Normal Control: No testosterone treatment.
-
Androgenic Alopecia Control: Testosterone-treated, received vehicle only.
-
This compound (Topical): Testosterone-treated, received 1% this compound formulation (AA-TF#15) once daily.
-
Finasteride (Oral): Testosterone-treated, received finasteride (1 mg/kg) orally once daily.
-
Minoxidil (Topical): Testosterone-treated, received 1% minoxidil solution once daily.
Study Duration: 18 days.
Evaluation Methods:
-
Visual Assessment: Daily photographic documentation of the dorsal skin to monitor hair regrowth.
-
Colorimetric Analysis: Measurement of skin color changes, where a transition from pink (telogen) to black signifies the anagen (growth) phase induction.
-
Histological Analysis: Skin biopsies were taken at the end of the study to examine hair follicle morphology and length in the dermal layer.
-
Hair Weight Measurement: Regrown hair was shaved and weighed.
-
Western Blot Analysis: Skin tissue was analyzed to quantify the expression levels of key proteins associated with hair growth (aldehyde dehydrogenase 1, β-catenin, cyclin D1, and pyruvate kinase M2).
Summary and Professional Outlook
The available in vivo data from a preclinical animal model presents a compelling case for this compound as a potent hair regrowth agent.[6] A specialized topical formulation of this compound not only outperformed oral finasteride in promoting hair growth but also demonstrated a superior ability to upregulate key proteins involved in the hair cycle.[6][9]
The distinct mechanisms of action are a critical consideration for drug development. Finasteride's systemic inhibition of DHT production carries a risk of side effects, including sexual dysfunction.[4][11] this compound's mechanism as a topical androgen receptor antagonist could potentially offer a more localized effect, mitigating systemic side effects.
However, it is crucial to contextualize these findings. Finasteride is an FDA-approved drug with a vast body of evidence from large-scale human clinical trials spanning decades.[5][12][13] The research on this compound, while promising, is in its early stages and is currently limited to in vitro and animal studies.
For researchers and drug development professionals, this compound represents a promising candidate for a novel topical treatment for androgenetic alopecia. Its unique, non-hormone-suppressing mechanism warrants further investigation. The next critical steps will involve rigorous, double-blind, placebo-controlled clinical trials in human subjects to establish its safety, optimal concentration, and true efficacy relative to established treatments like finasteride and minoxidil.
References
- 1. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Drug Development for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Delivery of this compound Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity for Androgenic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. This compound Induces Hair Growth through the Stimulation of Sonic Hedgehog/GLI1 in Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Finasteride for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of finasteride 1 mg in men aged 41 to 60 years with male pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atraric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Atraric Acid (also known as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate), a naturally occurring phenolic compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 144-146 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
Immediate Safety and Hazard Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements for handling include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Step-by-Step Disposal Procedure for this compound
Given that this compound is a phenolic and acidic compound, its disposal requires careful consideration to mitigate risks to personnel and the environment. The following procedure outlines the recommended steps for its disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
If handling a significant quantity of solid this compound that could become airborne, a respirator may be necessary.
2. Waste Identification and Segregation:
-
This compound waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), should be segregated from general laboratory waste.
-
Due to its phenolic nature, it is recommended to treat this compound waste as hazardous chemical waste.
3. For Small Quantities of Dilute Aqueous Solutions:
-
While general acidic waste can often be neutralized, the phenolic structure of this compound warrants caution.
-
If local regulations permit, very dilute aqueous solutions of this compound may be neutralized.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring in a well-ventilated area or a fume hood.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (typically pH 6-8).
-
Even after neutralization, consult your institution's environmental health and safety (EHS) office before drain disposal, as regulations for phenolic compounds can be strict.
4. For Solid this compound and Concentrated Solutions:
-
Do not attempt to neutralize solid this compound directly.
-
Solid waste and concentrated solutions should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
The label should clearly indicate "Hazardous Waste" and "this compound."
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.
Safeguarding Your Research: A Comprehensive Guide to Handling Atraric Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Atraric Acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Information
This compound requires careful handling due to its potential health effects. The following table summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Signal Word: Warning [1]
Personal Protective Equipment (PPE) Protocol
Adherence to the correct Personal Protective Equipment (PPE) protocol is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety goggles | Goggles with indirect ventilation are essential to protect against splashes and airborne particles.[3] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times. |
| Respiratory | N95 respirator or higher | Use a respirator when handling the powder outside of a certified chemical fume hood to avoid inhaling dust particles.[3] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound minimizes risks. Follow this workflow for safe operational procedures.
Emergency Procedures: First Aid and Spill Management
In the event of an accidental exposure or spill, immediate and correct action is crucial.
First Aid Measures
The following table details the immediate first aid steps for various types of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention. |
The following diagram outlines the decision-making process for administering first aid.
Spill Cleanup Protocol
For minor spills of this compound powder:
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above, including a respirator.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]
-
Neutralize (for acidic solutions): If the spill involves a solution of this compound, it can be neutralized with a mild base such as sodium bicarbonate.[9][10]
-
Collect the Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware | Decontaminate glassware by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of contaminated disposable labware as solid hazardous waste. |
| Empty Containers | Rinse the container three times with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.[11] |
| Spill Cleanup Debris | All materials used to clean up a spill must be placed in a sealed, labeled container and disposed of as hazardous waste. |
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. chem-space.com [chem-space.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
